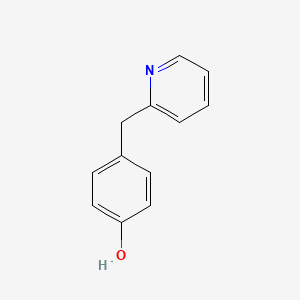

4-(Pyridin-2-ylmethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pyridin-2-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKBHPFNYWJDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345313 | |

| Record name | 4-(2-Pyridinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58498-11-6 | |

| Record name | 4-(2-Pyridinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-2-ylmethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context and Significance of Pyridyl Phenolic Motifs in Chemical Science

The combination of a pyridine (B92270) ring and a phenolic group within a single molecule, as seen in 4-(Pyridin-2-ylmethyl)phenol, creates a structural motif with considerable importance in chemical science. Pyridine, a nitrogen-containing heterocycle, and phenol (B47542), an aromatic alcohol, are both fundamental components in numerous biologically active compounds and functional materials.

The pyridyl-phenolic motif is a key feature in the design of ligands for coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atom of the phenol group can act as donor atoms, allowing the molecule to bind to metal ions and form stable complexes. iucr.orgnih.gov This property is crucial for the development of catalysts, magnetic materials, and potential therapeutic agents. Schiff base complexes, often derived from pyridyl-phenolic structures, are particularly noted for their interesting structures and wide-ranging applications. iucr.org

Furthermore, the presence of both a hydrogen-bond donor (the phenolic hydroxyl group) and a hydrogen-bond acceptor (the pyridine nitrogen) within the same molecule facilitates the formation of supramolecular assemblies. researchgate.netiucr.org These larger, organized structures are of interest for their potential applications in areas such as crystal engineering and the development of materials with specific optical or electronic properties. The ability of these motifs to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, is fundamental to their role in supramolecular chemistry. researchgate.netmdpi.com

Overview of Research Trajectories Involving the Compound and Its Derivatives

Approaches for Constructing the Pyridin-2-ylmethylphenol Core

The direct construction of the this compound core can be achieved through several synthetic routes. One common method involves the reaction of a substituted pyridine with a benzyl (B1604629) derivative. For instance, the reaction of 4-hydroxybenzyl alcohol with 2-bromopyridine (B144113) in the presence of a base like potassium carbonate is a viable approach. This reaction is typically performed in a polar aprotic solvent such as dimethylformamide at elevated temperatures to facilitate nucleophilic substitution.

Another strategy involves the coupling of phenols with pyridyl-containing reagents. For example, pyridyl pyrimidylsulfones can act as latent pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with aryl bromides. acs.org This method generates sulfinates in situ, which then undergo desulfinative cross-coupling in the presence of a palladium catalyst, phenol, and cesium carbonate. acs.org

Synthesis of Analogous Pyridyl-Phenolic Systems

The synthesis of pyridyl-phenolic systems extends beyond the direct construction of this compound to include a variety of related structures. These methods often involve classic organic reactions adapted for the specific functionalities of the pyridine and phenol rings.

Mannich Reaction Based Approaches

The Mannich reaction is a powerful tool for the aminomethylation of phenolic compounds, providing a route to various pyridyl-phenolic analogs. researchgate.netnih.gov This reaction involves the condensation of a phenol with formaldehyde (B43269) and an amine, which can be a pyridine-containing amine. nih.gov For example, novel pyridine-based quaternary ammonium (B1175870) salts of phenol derivatives have been synthesized using the Mannich reaction. niscpr.res.in The reaction can be regioselective, with aminomethylation occurring at specific positions on the phenol ring depending on the reaction conditions and the nature of the substrates. researchgate.net For instance, the Mannich reaction of phenolic substrates with formaldehyde and secondary amines in methanol (B129727) can lead to regioselective aminomethylation. researchgate.net

| Reactants | Product Type | Reference |

| Phenolic Compounds, Formaldehyde, Secondary Amines | N,N-disubstituted aminomethyl phenols | researchgate.net |

| Phenolic Compounds, Formaldehyde, Primary Amines | 1,3-Benzoxazine derivatives | researchgate.net |

| 7-Hydroxyisoflavonoids, bis(N,N-dimethylamino)methane | C-8 substituted N,N-dimethylaminomethyl adducts | researchgate.net |

| 5-Hydroxy-7-methoxyisoflavonoids, bis(N,N-dimethylamino)methane | C-6 substituted N,N-dimethylaminomethyl adducts | researchgate.net |

Schiff Base Condensation Routes

Schiff base condensation is another versatile method for synthesizing pyridyl-phenolic compounds. This reaction involves the condensation of a primary amine with an aldehyde or ketone. scispace.com In the context of pyridyl-phenolic systems, this can involve reacting a pyridine derivative containing an amino group with a phenolic aldehyde, or vice versa. scispace.comtandfonline.com For example, novel 2-[phenyl (pyridine-2-yl amino) methyl] phenol derivatives have been synthesized through a one-pot reaction of 2-aminopyridine, benzaldehydes, and phenols. nih.gov These reactions can often be carried out under solvent-free conditions. nih.gov The resulting Schiff bases, which contain an azomethine group (-C=N-), are important intermediates and can exhibit a range of biological activities. scispace.com The stability of these compounds can be enhanced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the azomethine nitrogen. mdpi.com

| Amine Component | Carbonyl Component | Product Type | Reference |

| 2-Aminopyridine | Benzaldehydes | 2-[phenyl (pyridine-2-yl amino) methyl] phenols | nih.gov |

| Pyridine-2-aldehyde | Aminophenol derivatives | Pyridyl-substituted Schiff bases | scispace.com |

| Diaminopyridine | Substituted phenol aldehyde | Phenol-substituted pyridine Schiff bases | mdpi.com |

Functionalization and Derivatization Strategies (e.g., Etherification, Alkylation)

Existing pyridyl-phenolic scaffolds can be further modified through functionalization and derivatization reactions such as etherification and alkylation.

Etherification of the phenolic hydroxyl group is a common strategy. mdpi.com Aryl methyl ethers, for instance, are typically synthesized by the O-methylation of phenols using reagents like methyl halides or dimethyl sulfate (B86663) in the presence of a base. mdpi.com Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate is another modern approach to form allylic aryl ethers. frontiersin.org However, the preparation of pyridyl ethers through such methods can sometimes be challenging. frontiersin.org A convenient method for the coupling of phenols to a solid support under non-basic conditions has been developed using a polymer-bound pyridyl ether derivative as a tritylation agent. sciforum.net

Alkylation of the phenol ring can also be employed to introduce new functional groups. rsc.org The Friedel-Crafts alkylation of phenols is a classic example, though it can sometimes lead to a mixture of ortho- and para-substituted products. rsc.org The presence of a pyridine moiety can influence the outcome of such reactions; for instance, pyridine has been shown to inhibit the acid-catalyzed alkylation of phenol with olefins. mdpi.com

| Reaction Type | Reagents | Product Type | Reference |

| O-methylation | Methyl halides, Dimethyl sulfate | Aryl methyl ethers | mdpi.com |

| Allylic Etherification | Vinyl ethylene carbonate, Pd catalyst | Allylic aryl ethers | frontiersin.org |

| Tritylation | Polymer-bound 2-pyridyl trityl ether | Immobilized phenols | sciforum.net |

| Friedel-Crafts Alkylation | Alkenes, Ketones, etc. | Alkylated phenols | rsc.org |

Nucleophilic Addition and Coupling Reactions

Nucleophilic addition and various coupling reactions are fundamental to the synthesis of pyridyl-phenolic structures.

Nucleophilic Addition: The pyridine ring can be activated towards nucleophilic attack. For example, pyridine-N-oxides can react with nucleophiles like phenols in the presence of an activating agent such as PyBroP to form 2-aryloxypyridines. researchgate.net The dearomatization of pyridines through nucleophilic addition is another strategy to create functionalized heterocyclic systems. nih.govacs.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to form C-C and C-O bonds. acs.org For example, pyridyl pyrimidylsulfones have been used as latent pyridyl nucleophiles for the Pd-catalyzed cross-coupling with (hetero)aryl bromides. acs.org This reaction proceeds via an SNAr process to generate sulfinates in situ, followed by a desulfinative cross-coupling. acs.org Oxidative coupling of phenols, often catalyzed by transition metals, can lead to the formation of C-C or C-O linked biphenolic structures. wikipedia.org

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| Nucleophilic Addition to Pyridine-N-Oxide | Phenols, PyBroP | 2-Aryloxypyridines | researchgate.net |

| Pd-Catalyzed Cross-Coupling | Pyridyl pyrimidylsulfones, Aryl bromides, Pd catalyst | (Hetero)arylpyridines | acs.org |

| Oxidative Coupling of Phenols | Transition metal catalysts (e.g., V, Cu, Fe) | Biphenolic compounds | wikipedia.org |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. Studies on compounds structurally related to 4-(Pyridin-2-ylmethyl)phenol have provided significant insights into its likely solid-state conformation and packing.

X-ray diffraction studies reveal that molecules containing both pyridine (B92270) and phenol (B47542) rings are often non-planar. For instance, in a related Schiff base compound, the phenolic and pyridine rings are inclined to a central benzene (B151609) ring by significant angles, 56.59 (4)° and 15.13 (14)° respectively researchgate.net. Similarly, in another related structure, the pyridyl ring is twisted with respect to a benzene ring, with a dihedral angle of 47.78 (5)° nih.gov. In the case of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the molecule is nearly coplanar, with a small dihedral angle of about 5.03° between the central pyridinyl and the phenolic ring redalyc.org. The conformation of the molecule can be influenced by the substituents and the crystalline environment. For example, in 4-bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol, the dihedral angle between the benzene and pyridine rings is a substantial 71.7 (1)° nih.gov. In contrast, the pyridine and benzene rings in 2-bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol are almost coplanar, with a dihedral angle of just 1.3 (2)° nih.gov. These findings suggest that the relative orientation of the pyridine and phenol rings in this compound is flexible and can be influenced by intermolecular forces within the crystal lattice.

The crystal structures of related compounds are heavily influenced by non-covalent interactions such as hydrogen bonding and π-π stacking rsc.org. Hydrogen bonding is a critical interaction that governs molecular self-assembly rsc.org. In a similar molecular structure, molecules are linked by pairs of O—H⋯N hydrogen bonds, forming inversion dimers which are further connected by N—H⋯O hydrogen bonds and C—H⋯π interactions researchgate.net. The presence of hydrogen bonds can strengthen π-π stacking interactions by affecting the electron density of the aromatic rings rsc.org.

π-π stacking is another significant intermolecular force observed in the crystal packing of aromatic compounds. These interactions can lead to the formation of one-dimensional ladders or columns in the solid state nih.govnih.gov. For example, in one crystal structure, molecules are π-π stacked into columns with an inter-planar separation of 3.8537 (8) Å nih.gov. In another case, offset π-π interactions with an intercentroid distance of 3.779 (2) Å link molecular layers researchgate.net. The strength of these π-π stacking interactions can be influenced by the presence of other intermolecular forces, such as hydrogen bonds rsc.orgnih.gov.

Table 1: Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | Monoclinic | P21/c | O—H⋯N, N—H⋯O hydrogen bonds, C—H⋯π, and π–π stacking | researchgate.net |

| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol | Not specified | Not specified | Intermolecular hydrogen bonds and π–π stacking | redalyc.org |

| 4-Bromo-2-{[(pyridin-3-ylmethyl)imino]methyl}phenol | Monoclinic | P21/c | Intramolecular O—H⋯N hydrogen bonding, π–π stacking | nih.gov |

| 4-nitro-N-[(pyridin-2-yl)methyl-idene]aniline | Monoclinic | P21/c | π–π stacking, C—H⋯O, and C—H⋯N hydrogen bonds | nih.gov |

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide detailed information about the chemical environment of atoms and the electronic structure of this compound.

In ¹H NMR, the aromatic protons of the pyridine and phenol rings typically appear in the region of δ 6.0-9.0 ppm. The exact chemical shifts and coupling constants provide information about the substitution pattern and the electronic environment of each proton. The methylene (B1212753) bridge protons (-CH₂-) connecting the two rings would be expected to appear as a singlet in the upfield region of the aromatic signals.

In ¹³C NMR, the carbons of the aromatic rings will have distinct chemical shifts based on their proximity to the nitrogen and oxygen atoms and the methylene bridge. The quaternary carbons and the carbons bearing the hydroxyl and methylene groups will have characteristic chemical shifts that aid in the complete assignment of the spectrum. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for the unequivocal assignment of all proton and carbon signals, especially in complex molecules.

Table 2: Typical NMR Chemical Shift Ranges for Related Structures

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Phenolic -OH | 4.0 - 8.0 (can be broad and variable) |

| ¹H | Aromatic (Pyridine & Phenol) | 6.0 - 9.0 |

| ¹H | Methylene (-CH₂-) | ~4.0 |

| ¹³C | Aromatic (Pyridine & Phenol) | 110 - 160 |

| ¹³C | Methylene (-CH₂-) | ~40-50 |

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. For this compound, characteristic vibrational modes are expected for the O-H, C-H, C=C, C=N, and C-O bonds.

The IR spectrum would likely show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenol rings are expected in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenol would likely be observed between 1200 and 1300 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The complementarity of IR and Raman spectroscopy can be particularly useful in elucidating the structure of complex molecules, as some vibrations may be strong in one technique and weak or absent in the other acs.orgkurouskilab.com.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (Phenol) | 3200 - 3600 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch (-CH₂-) | 2850 - 3000 | IR, Raman |

| Aromatic C=C and C=N stretch | 1400 - 1650 | IR, Raman |

| C-O stretch (Phenol) | 1200 - 1300 | IR |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenol itself exhibits a maximum absorption (λmax) around 275 nm in the ultraviolet region docbrown.info. The presence of the pyridinylmethyl substituent is expected to influence the electronic structure and thus the UV-Vis absorption spectrum. The spectrum of this compound would likely show absorptions corresponding to π→π* transitions within the aromatic rings. The position and intensity of these absorption bands can be affected by the solvent polarity and pH due to the presence of the phenolic hydroxyl group and the basic nitrogen atom in the pyridine ring. In some related compounds, a red shift in the UV spectrum has been observed upon interaction with other molecules, indicating changes in the electronic environment nih.gov.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Paramagnetic Derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of chemical species that possess unpaired electrons. researchgate.netaccessscience.com As a diamagnetic molecule, this compound itself is EPR-silent. However, this technique is indispensable for studying its paramagnetic derivatives, such as radical species or coordination complexes with transition metal ions. researchgate.netethz.ch

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field auburn.edue-bookshelf.de. This absorption induces a transition between the electron's spin states, and the resulting spectrum provides detailed information about the electronic structure and local environment of the unpaired electron. researchgate.net

For paramagnetic derivatives of this compound, such as a complex with a Cu(II) ion, EPR spectroscopy could be used to:

Confirm the presence of the paramagnetic center.

Determine the oxidation state of the metal ion.

Elucidate the coordination geometry around the metal center.

Investigate the nature of the bonding between the ligand (this compound) and the metal.

The EPR spectrum's g-factor and hyperfine coupling constants are key parameters that provide this structural insight. The g-factor is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the electron spin with the magnetic nuclei of the metal ion and the ligand's atoms (e.g., ¹⁴N from the pyridine ring), offering detailed information about the delocalization of the unpaired electron onto the ligand. While there are numerous stable transition metal compounds with unpaired electrons, these are less common in organic and main-group chemistry. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about the thermal stability, decomposition profile, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA curve would show the temperature at which the compound begins to decompose and the extent of mass loss at various stages. The thermal degradation of phenolic compounds often involves the release of gases such as CO2 and aromatic pollutants. In an inert atmosphere, the analysis would indicate the char yield, which is the mass of residue remaining at high temperatures. The thermal decomposition profile of coordination complexes containing pyrazole-based ligands has been shown to occur in distinct steps, including the loss of solvent molecules followed by the decomposition of the organic ligand and subsequent decomposition of the remaining salt to a stable metal oxide. mdpi.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. slideshare.netslideshare.net A DTA thermogram reveals thermal events such as melting, boiling, crystallization, and decomposition. slideshare.net Endothermic peaks typically represent phase transitions like melting, while exothermic peaks often indicate chemical reactions such as decomposition or oxidation. slideshare.net By analyzing the DTA curve of this compound, one could determine its melting point and the temperature range of its decomposition, correlating these thermal events with the mass loss observed in TGA.

Table 2: Illustrative Data Obtainable from Thermal Analysis

| Analysis Type | Information Provided | Example Observation for a Pyridine-Phenol Type Compound |

| TGA | Onset of decomposition, mass loss percentage, residual mass. | A multi-step mass loss beginning above 200°C, indicating decomposition of the organic structure. mdpi.com |

| DTA | Melting point, decomposition temperature, phase transition energies. | An endothermic peak corresponding to melting, followed by one or more exothermic peaks indicating decomposition. scispace.com |

This table is interactive. Click on the headers to sort.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the properties of molecular systems like 4-(Pyridin-2-ylmethyl)phenol. It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical analyses.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. The process of geometry optimization involves finding the minimum energy conformation of the molecule. Studies on similar pyridine-phenol structures often employ methods like B3LYP with basis sets such as 6-311G(d,p) to perform these optimizations. researchgate.net

Table 1: Representative Theoretical vs. Experimental Structural Parameters for a Similar Pyridine (B92270) Derivative

| Parameter | DFT Calculated Value | Experimental (X-ray) Value |

|---|---|---|

| Dihedral Angle (Pyridine-Phenol) | ~34° | ~5.03° |

| C-O Bond Length (Å) | 1.365 | 1.358 |

| C-N Bond Length (Å) | 1.342 | 1.339 |

Note: Data is illustrative and based on findings for structurally related compounds like 4-([2,2':6',2''-terpyridin]-4'-yl)phenol to demonstrate the application of DFT. redalyc.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. ossila.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

Table 2: Calculated Frontier Orbital Energies for a Related Pyridine Compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.89 | Highest Occupied Molecular Orbital |

| LUMO | -2.24 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.65 | Indicator of Chemical Stability |

Note: Values are based on a study of a coordination polymer involving a pyridine-triazole ligand to illustrate the concept. mdpi.com

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental results for structural validation. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions. redalyc.org For example, in the study of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the calculated S0 → S1 transition at 3.98 eV (311 nm) was in good agreement with experimental data. redalyc.org

Vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra, can also be simulated. These calculations provide the frequencies and intensities of vibrational modes, aiding in the assignment of experimental spectral peaks to specific molecular motions, such as stretching or bending of bonds. nih.govnih.gov

DFT can be used to model the reactivity of this compound. By calculating the distribution of electron density and mapping the molecular electrostatic potential, researchers can predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack. Furthermore, DFT is employed to investigate reaction mechanisms by calculating the energies of reactants, transition states, and products. pku.edu.cn This allows for the determination of activation barriers and the identification of the most favorable reaction pathways, providing a theoretical foundation for understanding its chemical behavior. pku.edu.cn

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. While DFT provides a static picture of the molecule's minimum energy state, MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov

These simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological macromolecule. For instance, MD simulations have been used to investigate the stability of protein-ligand complexes involving similar compounds, providing insights into binding affinities and the nature of intermolecular interactions over timescales of nanoseconds. researchgate.net Such studies are crucial for understanding how the flexibility and conformational changes of the molecule influence its function. mdpi.com

Advanced Quantum Chemical Analysis (e.g., NBO, MEP)

Beyond basic geometry and energy calculations, advanced analyses provide deeper chemical insights.

Natural Bond Orbital (NBO) Analysis : NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is used to analyze charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. nih.gov For example, NBO analysis can quantify the strength of hydrogen bonds or other weak interactions that are critical to the supramolecular chemistry of phenol-pyridine systems. nih.gov

Molecular Electrostatic Potential (MEP) Analysis : An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity. malayajournal.org The map uses a color scale to indicate regions of different electrostatic potential:

Red : Regions of negative potential (electron-rich), typically associated with lone pairs on electronegative atoms like oxygen or nitrogen, indicating sites for electrophilic attack.

Blue : Regions of positive potential (electron-poor), usually around hydrogen atoms (especially the phenolic -OH group), indicating sites for nucleophilic attack.

Green : Regions of neutral potential.

For this compound, an MEP map would likely show a negative potential around the pyridine nitrogen and the phenolic oxygen, and a positive potential on the hydroxyl hydrogen, highlighting the key sites for intermolecular interactions. malayajournal.org

Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A comprehensive understanding of the crystalline structure and the nature of intermolecular forces is crucial in materials science and drug design. For the compound this compound, computational methods, particularly Hirshfeld surface analysis, provide profound insights into how individual molecules interact with their neighbors in a crystalline solid. This analysis allows for the visualization and quantification of various intermolecular contacts that govern the supramolecular architecture.

Hirshfeld surface analysis is a powerful tool used to partition crystal space into molecular volumes, providing a graphical representation of intermolecular interactions. The Hirshfeld surface is generated based on the electron distribution of a molecule. The analysis involves mapping different properties onto this surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots represent the frequency of each type of contact, offering a distinct fingerprint for the crystal packing.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on similar pyridine-phenol derivatives and co-crystals offer valuable insights into the expected intermolecular interactions. nih.gov For instance, in related structures, the analysis typically reveals the prevalence of strong hydrogen bonds, such as O-H···N interactions between the phenolic hydroxyl group and the pyridine nitrogen atom.

In addition to strong hydrogen bonds, Hirshfeld surface analysis of analogous compounds often highlights the significance of weaker interactions, including C-H···π interactions and π–π stacking. researchgate.net The shape index, another property mapped on the Hirshfeld surface, is particularly useful for identifying π–π stacking interactions, which appear as adjacent red and blue triangles. nih.gov

To illustrate the type of data obtained from such an analysis, the following table presents a hypothetical breakdown of intermolecular contacts for this compound, based on findings for structurally related compounds.

| Interaction Type | Percentage Contribution |

| H···H | 45.0% |

| C···H/H···C | 25.5% |

| O···H/H···O | 18.2% |

| N···H/H···N | 8.5% |

| C···C | 2.8% |

This table is illustrative and represents typical values for similar compounds. Specific experimental data for this compound is not available.

This hypothetical data suggests that a significant portion of the surface contacts would be attributed to H···H, C···H/H···C, and O···H/H···O interactions, which is common for organic molecules. The N···H/H···N contacts would be indicative of the crucial hydrogen bonding involving the pyridine nitrogen. The C···C contacts would point to the presence of π–π stacking interactions between the aromatic rings.

Coordination Chemistry and Ligand Design Principles

Ligand Properties and Coordination Modes of Pyridyl-Phenolic Compounds

Pyridyl-phenolic ligands are characterized by their ability to act as N,O-chelate ligands researchgate.net. The combination of a soft pyridine (B92270) nitrogen donor and a hard phenolate (B1203915) oxygen donor allows for effective coordination with a variety of transition metal ions, which exhibit a range of hard and soft characteristics. The deprotonation of the phenolic hydroxyl group upon coordination results in a negatively charged phenolate oxygen, which is a strong donor and can also act as a bridging atom between two or more metal centers.

The fundamental coordination behavior of 4-(Pyridin-2-ylmethyl)phenol and related ligands involves the formation of a stable chelate ring with a metal ion through the pyridine nitrogen and the phenolic oxygen. This bidentate N,O-coordination is a common feature. However, the flexibility of the methylene (B1212753) bridge and the ability of the phenolate oxygen to bridge metal centers allow for more complex coordination modes.

Pyridyl-phenolic ligands can function as multidentate ligands, leading to the formation of polynuclear complexes rsc.orgnih.gov. The phenolate oxygen can bridge two metal ions, creating a µ-phenoxo bridge, which is a key structural motif in many of these systems rsc.orgrsc.orgnih.gov. This bridging capability facilitates the self-assembly of binuclear, trinuclear, and even larger cluster structures rsc.orgnih.govrsc.orgnih.gov. For instance, in some copper(II) complexes, two pyridyl-phenol units are stacked, with the phenolate groups bridging the two metal centers to form a Cu₂(µ-O)₂ core rsc.orgnih.gov. Depending on the specific ligand architecture and reaction conditions, these ligands can be terdentate or even tetradentate, coordinating to one or more metal centers simultaneously rsc.orgnih.gov.

The electronic properties of pyridyl-phenolic ligands can be finely tuned by introducing substituents on either the pyridine or the phenol (B47542) ring. These modifications influence the ligand's donor properties, which in turn affect the stability, structure, and reactivity of the resulting metal complexes nih.gov.

Electron-donating groups (such as methyl or methoxy) on the rings increase the electron density on the donor atoms (N and O), enhancing their Lewis basicity and strengthening the metal-ligand bonds. Conversely, electron-withdrawing groups (like chloro or nitro) decrease the electron density, weakening the donor capacity of the ligand nih.gov. This tuning of electronic properties has a direct impact on the electrochemical and magnetic characteristics of the metal complexes. For example, the ease of oxidation of the metal center in a complex is directly influenced by the functional groups on the polypyridine ligands nih.gov. Studies on manganese(I) carbonyl compounds with substituted phenolic groups showed that while the substituents caused only minor geometric distortions, they had a direct influence on the CO release mechanism, highlighting the electronic effect of the phenol ring even when not directly coordinated mdpi.com.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through a direct reaction between the ligand and a suitable metal salt in an appropriate solvent jscimedcentral.comnih.gov. The choice of solvent, temperature, and the metal-to-ligand molar ratio can influence the final structure and nuclearity of the complex.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal, often by observing a shift in the stretching frequencies of the C=N (pyridine) and C-O (phenol) bonds sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com. UV-Visible spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions sciencepublishinggroup.comsciencepublishinggroup.com. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and composition of the complexes in solution scispace.comnih.gov. For definitive structural elucidation, single-crystal X-ray diffraction is the most powerful technique, providing precise details on bond lengths, bond angles, coordination geometry, and intermolecular interactions mdpi.commdpi.comnih.gov.

Pyridyl-phenolic ligands form complexes with a wide range of first-row transition metals.

Copper(II) Complexes : Copper(II) readily forms complexes with pyridyl-phenolic ligands, often resulting in polynuclear structures. These complexes can be mononuclear, binuclear, trinuclear, or even hexanuclear nih.govmdpi.comcia.gov. The formation of phenoxo-bridged binuclear cores is a common feature rsc.orgnih.gov.

Zinc(II) Complexes : Zinc(II) acetate (B1210297) reacts with pyridyl-aminophenol ligands to form stable linear trinuclear zinc clusters rsc.orgnih.govscispace.com. These complexes are relevant as models for the active sites of zinc-containing enzymes scispace.com.

Nickel(II) Complexes : Nickel(II) complexes with pyridyl-phenolic ligands have been synthesized, often exhibiting binuclear structures with bridging phenolates and other ancillary ligands like acetate rsc.org. The geometry around the Ni(II) center can be square-planar or octahedral rsc.orgwikipedia.org. High-valent Ni(III) and Ni(IV) species stabilized by related pyridinophane ligands have also been studied for their relevance in bond formation reactions rsc.orgchemrxiv.orgresearchgate.net.

Manganese(II)/(III) Complexes : Manganese forms a variety of complexes, including dimeric Mn(II) structures where two metal centers are bridged by the oxygen atom of the ligand nih.gov. Mixed-valence Mn(II)Mn(III) complexes and tetranuclear Mn(II) chains have also been characterized, showcasing the ligand's ability to support diverse and complex polynuclear cores rsc.orgias.ac.in.

Iron and Cobalt Complexes : While less specific examples with this compound were found, related polypyridyl ligands are known to form stable complexes with iron and cobalt. The electrochemical properties of these complexes, particularly the Fe(II)/Fe(III) and Co(II)/Co(III) redox couples, are of significant interest nih.govnih.gov.

The coordination number and geometry around the metal center in complexes with pyridyl-phenolic ligands are influenced by the metal ion's nature, its oxidation state, and the stoichiometry of the ligands wikipedia.orgcsbsju.edu. Common geometries include tetrahedral, square planar, square pyramidal, trigonal bipyramidal, and octahedral rsc.orgcsbsju.edusemanticscholar.org.

A predominant structural motif is the formation of polynuclear, bridged structures rsc.org. The phenolate oxygen is an excellent bridging group, leading to the assembly of dimeric and larger clusters. A common core is the M₂(µ-O)₂ unit, found in numerous nickel(II) and copper(II) complexes, where two metal centers are held together by two bridging phenolate oxygens rsc.orgrsc.org. Additional bridging ligands, such as acetate, can also be incorporated, further linking the metal centers rsc.org. In some instances, linear trinuclear and tetranuclear chains are formed, with multiple metal ions bridged by phenolate groups rsc.orgscispace.com.

| Metal Ion | Nuclearity | Key Structural Motif | Coordination Geometry | Reference |

|---|---|---|---|---|

| Copper(II) | Binuclear, Trinuclear, Hexanuclear | Asymmetric Cu₂O₂ core, phenoxo bridges | Distorted square base pyramidal | nih.govnih.gov |

| Zinc(II) | Trinuclear | Linear Zn₃ cluster, carboxylate bridges | Distorted trigonal bipyramidal and distorted octahedral | rsc.orgscispace.com |

| Nickel(II) | Binuclear | Ni₂(µ-O)₂ core, acetate bridge | Octahedral | rsc.orgrsc.org |

| Manganese(II) | Binuclear, Tetranuclear | Mn₂(µ-O)₂ core, linear Mn₄ chain | Highly distorted six-coordinate | rsc.orgnih.gov |

| Manganese(II/III) | Binuclear | Shared phenolate bridges | Six-coordinate | rsc.org |

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound and related ligands is a key area of investigation, providing insight into their redox activity and potential applications in catalysis and sensor technology researchgate.net. Cyclic voltammetry (CV) is the primary technique used to explore these properties analis.com.mysemanticscholar.org.

These studies typically focus on the metal-centered redox couples, such as Cu(II)/Cu(I), Fe(II)/Fe(III), or Co(II)/Co(III) nih.govnih.gov. The potential at which these redox events occur is highly sensitive to the coordination environment, including the donor properties of the ligand. As discussed in section 5.1.2, substituents on the ligand framework can shift these potentials; electron-donating groups generally make the metal center easier to oxidize (a more negative potential), while electron-withdrawing groups make it more difficult nih.gov.

CV measurements can reveal whether a redox process is reversible, quasi-reversible, or irreversible. For instance, studies on some binuclear copper, iron, and nickel complexes with related ligands have shown quasi-reversible, one-electron transfer processes analis.com.my. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔE) in a cyclic voltammogram provides information about the electron transfer kinetics analis.com.my.

| Complex Type | Redox Couple | Technique | Key Findings | Reference |

|---|---|---|---|---|

| Fe(II) Polypyridine Complexes | Fe(II)/Fe(III) | Cyclic Voltammetry | Oxidation potential is determined by functional groups (electron-donating/withdrawing) on the ligands. | nih.gov |

| Co(II) Polypyridine Complexes | Co(III)/Co(II), Co(II)/Co(I) | Cyclic Voltammetry | Multiple redox events observed, corresponding to both metal and ligand-based reduction. | nih.gov |

| Cu(II), Fe(II), Ni(II) Pyridazine/Pyrazole Complexes | M(II)/M(I) or M(III)/M(II) | Cyclic Voltammetry | Complexes showed quasi-reversible one-electron transfer processes with distinct oxidation and reduction peaks. | analis.com.my |

Spin State and Magnetic Properties of Metal Complexes

Information regarding the spin state and magnetic properties of metal complexes specifically involving the ligand this compound is not present in the surveyed scientific literature. Consequently, a detailed discussion, including research findings and data tables on this particular subject, cannot be provided at this time.

General principles of coordination chemistry dictate that the spin state of a metal complex—whether it is high-spin or low-spin—is influenced by the ligand field strength, the geometry of the complex, and the d-electron configuration of the central metal ion. The magnetic properties of such complexes are a direct consequence of their spin state, with high-spin complexes typically exhibiting paramagnetism due to the presence of unpaired electrons, while low-spin complexes are often diamagnetic.

Future research into the coordination chemistry of this compound would be necessary to elucidate the specific spin states and magnetic behaviors of its corresponding metal complexes. Such studies would likely involve techniques like magnetic susceptibility measurements (e.g., using a SQUID magnetometer) and X-ray crystallography to determine the electronic and structural properties of these compounds.

Reactivity Studies and Catalytic Applications

Redox Reactivity and Oxygen Activation

The interaction of metal complexes of 4-(Pyridin-2-ylmethyl)phenol with oxygen is a key area of study, with implications for understanding and mimicking biological oxidation processes.

Metal complexes derived from pyridyl-phenolic ligands, such as this compound, exhibit notable reactivity with dioxygen. Dinuclear copper complexes, in particular, have been investigated as synthetic analogs of the active site in enzymes like tyrosinase. nih.gov Tyrosinase activates dioxygen to form a side-on bonded peroxide dicopper(II) species, which is a potent oxidant capable of hydroxylating phenols to catechols. nih.gov

Synthetic dinuclear copper(I) complexes with pyridyl-phenolic ligands can react with O₂ to form similar peroxo-dicopper(II) intermediates. nih.govacs.org The stability and reactivity of these oxygenated species are highly dependent on the ligand architecture. For instance, the thermal stability of some synthetic side-on peroxide species has allowed for the catalytic hydroxylation of phenols to quinone products at room temperature. nih.gov The mechanism involves the initial binding of the phenolate (B1203915) substrate to the copper center, which is a crucial step for the subsequent oxidation process. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental step in many oxidation reactions catalyzed by metal complexes. In these processes, a metal-based oxidant abstracts a hydrogen atom (a proton and an electron) from a substrate. The ability of an oxoiron(IV) species, for example, to carry out such oxidations is linked to its potential to acquire Fe(III)-oxyl character. nih.gov

The mechanisms of HAT have been studied in various systems involving metal complexes. For instance, the reaction of a cyanoisopropyl radical with a cobalt(II) porphyrin complex to yield a cobalt(III) hydride involves a HAT process with a very low activation barrier. nih.gov Similarly, rhodium(II) and iridium(II) complexes with podal bis(pyridyl)amine ligands can undergo bimolecular HAT from one metal complex to another. nih.gov In the context of photocatalysis, a synergistic approach combining an organophotocatalyst with a thiol HAT catalyst can facilitate the oxidation of alcohols to carbonyls through a radical-polar crossover mechanism, where a thiyl radical abstracts a hydrogen atom from the alcohol. organic-chemistry.org These studies underscore the importance of HAT as a key mechanistic step in oxidation catalysis mediated by metal complexes of nitrogen-containing ligands.

Homogeneous Catalysis Mediated by Metal Complexes

Metal complexes of this compound and related ligands are effective homogeneous catalysts for a range of oxidative transformations, leveraging the redox activity of the metal center and the electronic properties of the ligand.

The direct hydroxylation of arenes, particularly benzene (B151609) to phenol (B47542), is an industrially significant reaction. Metal complexes featuring pyridylamine ligands have shown considerable promise in this area. For example, a nickel(II) complex, [Ni(II)(tepa)]²⁺ (tepa = tris[2-(pyridin-2-yl)ethyl]amine), has been shown to catalyze the selective hydroxylation of benzene to phenol using hydrogen peroxide (H₂O₂), achieving a yield of 21% without the formation of over-oxidation products like quinone or diphenol. researchgate.net DFT calculations on this system suggest that the rate-determining step is the addition of benzene to a Ni-O species with high oxyl character. acs.org

Copper complexes have also been extensively studied for arene hydroxylation. A complex of copper(II) with tris(2-pyridylmethyl)amine, [Cu(tmpa)]²⁺, catalyzes the hydroxylation of benzene with H₂O₂. rsc.org The kinetics of this reaction suggest a radical chain mechanism where the hydroperoxyl radical (HO₂•) acts as a chain carrier. rsc.org When this complex is incorporated into mesoporous silica-alumina, the selectivity for phenol is significantly enhanced by preventing its further hydroxylation. rsc.org

The hydroxylation of phenol to dihydroxybenzenes (catechol and hydroquinone) is another important transformation. Iron-based metal-organic frameworks (MOFs), such as Fe-BTC, have demonstrated good activity and stability as heterogeneous catalysts for this reaction using H₂O₂ as the oxidant in water. scirp.orgmdpi.com

Table 1: Catalytic Performance in Arene Hydroxylation

| Catalyst | Substrate | Oxidant | Product(s) | Conversion/Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| [Ni(II)(tepa)]²⁺ | Benzene | H₂O₂ | Phenol | 21% yield | High (no quinone/diphenol) | researchgate.net |

| [Cu(tmpa)]²⁺ | Benzene | H₂O₂ | Phenol | - | - | rsc.org |

The functionalization of inert C-H bonds in alkanes and the oxidation of alcohols are challenging but valuable chemical transformations. Metal complexes, including polynuclear and mononuclear species, have been developed as catalysts for these reactions using peroxides as oxidants. mdpi.commdpi.com

Polynuclear complexes often exhibit higher activity and regioselectivity compared to their mononuclear counterparts in the oxidation of linear alkanes. mdpi.com For instance, an N-bridged diiron phthalocyanine (B1677752) complex has shown remarkable activity in the oxidation of methane (B114726) and ethane. mdpi.com The oxidation of alkanes with H₂O₂ catalyzed by various transition metal complexes often proceeds via the generation of hydroxyl radicals. mdpi.com The regioselectivity of alkane oxidation can provide insights into the nature of the oxidizing species. mdpi.com

Vanadium complexes with amine-containing ligands are also effective catalysts for the oxidation of hydrocarbons and alcohols with peroxides. mdpi.comnarod.ru The mechanism can involve the generation of hydroxyl radicals through the cleavage of the O-O bond in hydrogen peroxide. mdpi.com

Table 2: Examples of Alkane and Alcohol Oxidation

| Catalyst System | Substrate | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| Polynuclear Fe, Cu, Mn, etc. complexes | Alkanes, Alcohols | Peroxides | Higher activity and regioselectivity compared to mononuclear complexes. | mdpi.com |

| N-bridged diiron phthalocyanine | Methane, Ethane | H₂O₂ | Active for oxidation of inert alkanes. | mdpi.com |

The principles of electro- and photocatalysis have been explored using metal complexes with ligands structurally related to this compound. These studies provide a framework for understanding how such complexes might behave in photo- and electro-catalytic systems.

Luminescent transition metal complexes are of great interest for applications in photocatalysis. mdpi.com Square-planar complexes of Ni(II), Pd(II), and Pt(II) with tridentate N,C,N-cyclometalating dipyridyl-phenide ligands have been synthesized and their electronic properties investigated. mdpi.com The oxidation potentials and the nature of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) were determined, providing insight into their redox behavior. mdpi.com

Platinum(IV) complexes with cyclometalated N-heterocyclic carbene and aromatic diimine ligands have also been studied. nih.gov Due to the high oxidation state of Pt(IV), these complexes tend to have low-lying ligand-to-metal charge-transfer (LMCT) excited states, which can lead to photo-induced reduction to Pt(II). nih.gov However, by careful ligand design, stable complexes with long-lived phosphorescence from ligand-centered excited states can be achieved, which is a desirable property for photocatalytic applications. nih.gov These findings highlight the potential for designing photo- and electro-catalytically active systems based on metal complexes of pyridyl-containing ligands.

Mechanistic Insights into Catalytic Cycles

The catalytic prowess of metal complexes derived from this compound is rooted in the cooperative interplay between the metal center and the ligand framework. While detailed mechanistic studies specifically employing the this compound ligand are not extensively documented in publicly available literature, insights can be drawn from related systems involving pyridinylmethylphenol-type ligands. The general catalytic cycle often involves the substrate binding to the metal center, which is activated by the electronic properties of the ligand. The pyridyl nitrogen and the phenolate oxygen play crucial roles in modulating the redox potential of the metal center, facilitating electron transfer processes that are fundamental to catalysis.

In many catalytic applications, the cycle is initiated by the coordination of the substrate to the metal complex. This is followed by a series of steps, including oxidative addition, migratory insertion, and reductive elimination, ultimately leading to the formation of the product and regeneration of the catalyst. The hemilabile nature of the pyridinylmethylphenol ligand, where the phenol moiety can dissociate and re-associate, can be instrumental in creating vacant coordination sites necessary for substrate binding and subsequent catalytic transformations. The specific intermediates and transition states within these cycles are highly dependent on the nature of the metal, the substrate, and the reaction conditions. Spectroscopic techniques, such as NMR and X-ray crystallography, are often employed to characterize these transient species and elucidate the precise mechanistic pathways.

Enzyme Mimetic and Biomimetic Systems

The structural and functional motifs present in this compound make it an attractive ligand for the development of enzyme mimetic and biomimetic systems. The combination of a soft pyridine (B92270) nitrogen donor and a hard phenolate oxygen donor allows for the coordination of a variety of metal ions, mimicking the active sites of numerous metalloenzymes.

Models for Metallohydrolases

While specific studies detailing the use of this compound as a direct model for metallohydrolases are limited, the fundamental coordination chemistry of its metal complexes provides a basis for such applications. Metallohydrolases are a class of enzymes that catalyze the hydrolysis of various substrates, and their active sites often feature metal ions coordinated to histidine and tyrosinate residues. The pyridyl and phenol moieties of this compound can mimic the coordination environment provided by these amino acid side chains.

Model complexes utilizing pyridinylmethylphenol-type ligands can be employed to investigate the role of the metal ion and its coordination sphere in the hydrolytic process. By studying the reactivity of these synthetic analogues, researchers can gain insights into the mechanism of substrate activation and the role of Lewis acidity of the metal center in facilitating nucleophilic attack by water or a hydroxide (B78521) ion.

Cytochrome c Oxidase Mimics

A significant area of research involving ligands structurally related to this compound is the development of synthetic mimics of the active site of cytochrome c oxidase (CcO). This enzyme is the terminal oxidase in the respiratory electron transport chain, responsible for the four-electron reduction of molecular oxygen to water. The active site of CcO contains a heme-copper binuclear center where a tyrosine residue is covalently linked to a histidine ligand of the copper ion.

Functional models of the CcO active site have been synthesized using porphyrin-based ligands appended with a pyridinylphenol unit to mimic the Fe-Cu-Tyr triad. These models have demonstrated the capability to catalyze the selective four-electron reduction of O2. Mechanistic studies on these mimics suggest a catalytic cycle that involves the initial binding of O2 to the reduced catalyst to form an Fe(III)-superoxo species. Subsequent intramolecular electron transfer from the copper(I) and the phenol moiety leads to the formation of a high-valent Fe(IV)=O (ferryl) intermediate and a phenoxyl radical. This oxidized species is then reduced by four equivalents of a suitable reductant, such as ferrocene (B1249389) derivatives or cytochrome c itself, to regenerate the fully reduced active catalyst. The presence of both the copper ion and the phenol group is crucial for the efficient and selective reduction of oxygen to water, preventing the release of harmful partially reduced oxygen species.

Table 1: Key Intermediates in the Catalytic Cycle of a Cytochrome c Oxidase Mimic

| Intermediate | Description | Key Spectroscopic Features |

| Reduced Catalyst | Fe(II), Cu(I), Phenol | - |

| Superoxo Adduct | Fe(III)-O2⁻ | - |

| "PM" Intermediate | Fe(IV)=O, Cu(II), Phenoxyl Radical | ESR signals characteristic of a ferryl and a phenoxyl radical. |

| Oxidized Catalyst | Fe(III), Cu(II), Phenolate | - |

Enzyme Activity Studies (e.g., Esterase Inhibition)

The potential for this compound and its derivatives to interact with and modulate the activity of enzymes has been explored, particularly in the context of esterase inhibition. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are important enzymes in the nervous system, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.

Table 2: Reported IC50 Values for Selected Pyridine Derivatives against Cholinesterases

| Compound | Enzyme | IC50 (µM) |

| Carbamate derivative 8 | hAChE | 0.153 |

| Carbamate derivative 11 | hBChE | 0.828 |

Note: The data in this table is for structurally related pyridine derivatives and not for this compound itself, serving as a reference for potential activity.

Supramolecular Chemistry and Advanced Material Design

Self-Assembly Processes in Crystal Engineering

In the realm of crystal engineering, the predictable formation of crystalline solids with desired structures and properties is a primary goal. The self-assembly of 4-(Pyridin-2-ylmethyl)phenol and its derivatives is a powerful strategy to achieve this, driven by a combination of directional and non-directional non-covalent interactions.

Hydrogen bonding is a dominant force in the self-assembly of pyridyl-phenolic compounds, directing the formation of specific and often intricate supramolecular architectures. rsc.org The interplay between the phenolic hydroxyl (-OH) group as a hydrogen bond donor and the pyridyl nitrogen atom as an acceptor is a key feature in the crystal packing of these molecules.

In the solid state, molecules can be linked by pairs of O-H⋯N hydrogen bonds, leading to the formation of inversion dimers. nih.govresearchgate.net These dimers can then be further connected to neighboring dimers through other hydrogen bonding interactions, such as N-H⋯O, creating layers and extending the structure into higher dimensions. nih.govresearchgate.net The strength and directionality of these hydrogen bonds provide a high degree of control over the resulting molecular arrangement. rsc.org The formation of these well-defined hydrogen-bonded networks is a fundamental principle in the design of supramolecular polymers and other advanced materials. tue.nlbrighton.ac.uk

Table 1: Hydrogen Bond Geometry in a Representative Schiff Base Compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1-H1···N3 | 0.88(2) | 1.92(2) | 2.796(3) | 179(3) |

| N1-H1A···O1 | 0.86 | 2.13 | 2.982(3) | 170 |

Data sourced from a study on a Schiff base derivative of a pyridyl-phenolic compound. researchgate.net

Alongside hydrogen bonding, π-π stacking interactions play a crucial role in the stabilization and organization of supramolecular structures derived from this compound. nih.govscirp.org These interactions arise from the attractive, non-covalent forces between aromatic rings. In the crystal structures of related compounds, layers formed by hydrogen-bonded dimers can be linked by offset π-π interactions, contributing to the formation of a three-dimensional supramolecular architecture. nih.govresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs) Based on Pyridyl-Phenolic Ligands

Pyridyl-phenolic ligands, including derivatives of this compound, are highly effective building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). acs.orgroyalsocietypublishing.orgnih.gov These materials are formed by the coordination of metal ions with organic ligands, creating extended one-, two-, or three-dimensional networks. nih.gov The pyridyl nitrogen and phenolic oxygen atoms provide versatile coordination sites for a wide range of metal centers. royalsocietypublishing.org

The modular nature of MOF synthesis allows for the tuning of properties by varying the metal ion, the organic linker, or both. royalsocietypublishing.org This has led to the development of materials with applications in gas storage and separation, catalysis, and sensing. royalsocietypublishing.orgmdpi.com The use of pyridyl-phenolic ligands can introduce specific functionalities into the framework, such as accessible phenol (B47542) groups that can influence the material's catalytic activity. acs.org The resulting coordination polymers can exhibit diverse structures, from simple 1D chains to complex 3D frameworks with novel topologies. mdpi.comresearchgate.net

Table 2: Examples of Coordination Polymers and MOFs with Pyridyl-Containing Ligands

| Compound | Metal Ion | Ligand(s) | Dimensionality |

|---|---|---|---|

| [Zn2(pma)(H2pyaox)2]n | Zn(II) | Pyromellitic acid, Pyridine-2 amidoxime | 1D |

| [Cu4(OH)2(pma)(mpko)2]n | Cu(II) | Pyromellitic acid, 2-Methyl pyridyl ketoxime | 3D MOF |

| Co(Htpim)2(H2O)2}n | Co(II) | 2,4,5-tri(4-pyridyl)-imidazole, 5-hydroxyisophthalic acid | 1D |

Data compiled from studies on coordination polymers and MOFs. mdpi.comresearchgate.net

Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition, where a host molecule selectively binds a specific guest molecule, are central to supramolecular chemistry. mdpi.comnih.gov The structural features of this compound and its derivatives make them suitable components for the design of host molecules in host-guest systems. The combination of hydrogen bonding sites and aromatic surfaces allows for multiple points of interaction with a guest. kiku.dk

These interactions can include hydrogen bonds, π-π stacking, and electrostatic interactions. libretexts.orgkiku.dk The design of synthetic receptors capable of recognizing specific guest molecules is an active area of research, with potential applications in sensing, catalysis, and drug delivery. rsc.orgsupramolecularevans.com The formation of host-guest complexes is often driven by the encapsulation of a guest within a cavity-containing host, a process governed by non-covalent forces. nih.gov

Development of Opto-Electronic Materials

Optoelectronic materials are compounds that can interact with light and electricity, enabling the conversion between optical and electrical signals. alfa-chemistry.comossila.com Organic molecules with conjugated π-systems and specific functional groups, such as those present in this compound, are of interest for applications in this field.

In the context of photo-electrochemistry, materials that can absorb light and participate in electron transfer processes are highly valuable. researchgate.net Pyridine-containing compounds have been investigated for their role in the photoelectrochemical reduction of CO2. researchgate.net While the direct application of this compound in this area requires further investigation, its structural motifs are relevant to the design of new photoactive materials. The development of novel materials for photoelectrochemical cells and other devices is a key area of research aimed at addressing energy and environmental challenges. researchgate.netrsc.org

After a comprehensive search for scholarly articles and research data, it has been determined that there is currently insufficient specific information available in the public domain regarding the application of the chemical compound This compound in the fields of Light-Harvesting Charge Separation Systems and Optical Memory and Switch Devices .

Detailed research findings, experimental data, and specific examples of the use of this compound for these particular applications are not present in the available scientific literature. Consequently, it is not possible to generate a thorough and scientifically accurate article that adheres to the strict requirements of the provided outline and content inclusions.

The user's instructions emphasize a focus solely on the specified compound and topics, and the exclusion of information that falls outside this scope. Without dedicated research on this compound in these advanced material science contexts, any attempt to create the requested article would rely on speculation or extrapolation from related compounds, which would violate the core instructions of the prompt.

Therefore, this response cannot fulfill the request to generate an article on "" focusing on this compound due to the absence of the necessary foundational research.

Applications in Chemical Sensing and Fluorescent Probes

Design and Development of Chemosensors

The design of chemosensors based on 4-(Pyridin-2-ylmethyl)phenol and its derivatives often involves modifying the core structure to enhance selectivity and sensitivity for specific analytes. These modifications can include the introduction of additional binding sites or altering the electronic properties of the molecule.

Derivatives of this compound have been successfully employed as fluorescent probes for the detection of metal ions, with a particular focus on zinc(II) (Zn²⁺). For instance, a Schiff base derivative, 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol, demonstrates high selectivity for Zn²⁺. nih.gov This probe exhibits a significant "turn-on" fluorescence response in the presence of Zn²⁺, making it suitable for biological applications under physiological conditions. nih.gov The coordination of the zinc ion to the sensor molecule imposes rigidity, which in turn reduces the non-radiative decay of the excited state, leading to enhanced fluorescence. nih.gov

Another example is the chemosensor 4-methyl-2,6-bis-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol (Hmpye), which can selectively detect Zn²⁺ through a fluorescence turn-on mechanism. rsc.org This sensor was found to be effective in 100% aqueous medium and has been used for the detection of Zn²⁺ in living cells. rsc.org Similarly, the chelating ligand [4-methyl-2,6-bis-(pyridin-2-yl-hydrazonomethyl)-phenol] shows a weak initial fluorescence that is significantly enhanced upon binding with Zn²⁺. researchgate.net This enhancement is attributed to the inhibition of the photoinduced electron transfer (PET) process. researchgate.net

The interaction between these phenol-based sensors and Zn²⁺ often results in the formation of stable complexes. In the case of 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol, a hexanuclear zinc complex is formed. nih.gov The binding stoichiometry can vary, with some sensors forming a 1:1 complex with the metal ion. researchgate.net

While the primary focus has been on cation detection, indole-based receptors have demonstrated the ability to act as effective sensors for anions like dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov These receptors can induce a color change upon binding with the anion, allowing for visual detection. nih.gov The interaction often involves the formation of hydrogen bonds between the receptor and the anion. nih.gov Although not directly involving this compound, this highlights the potential for designing phenol-pyridine systems for anion recognition.

The detection of nitro-phenolic compounds, which are common environmental pollutants, is another application of fluorescent chemosensors. nih.govwikipedia.org While specific sensors based on the this compound core for this purpose are not extensively detailed in the provided context, related materials like pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide have been used to create electrochemical sensors for 4-nitrophenol. nih.gov These sensors can exhibit high sensitivity and low detection limits. nih.gov The sensing mechanism for nitrophenols often involves fluorescence quenching. nih.gov

Photophysical Properties and Sensing Mechanisms (e.g., Photo-induced Electron Transfer (PET), Chelating Enhanced Fluorescence (CHEF))

The functioning of fluorescent chemosensors based on this compound and its derivatives is governed by specific photophysical mechanisms, primarily Photo-induced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

Photo-induced Electron Transfer (PET) is a process where an excited electron is transferred from a donor to an acceptor molecule, leading to fluorescence quenching. wikipedia.org In the design of PET-based sensors, a fluorophore is connected to a recognition group. rsc.org In the absence of the target analyte, the fluorescence of the fluorophore is quenched due to PET. Upon binding of the analyte to the recognition site, the PET process is inhibited, resulting in a "turn-on" fluorescence signal. researchgate.netrsc.org Several chemosensors derived from 4-methyl-2,6-diformylphenol exhibit weak fluorescence due to intramolecular PET, which is significantly enhanced upon binding to Zn²⁺ as the "PET off" process is initiated. researchgate.netncl.res.in

Chelation-Enhanced Fluorescence (CHEF) is another key mechanism where the binding of a metal ion to a fluorophore-ligand system leads to an increase in fluorescence intensity. science.govnih.gov This enhancement is often due to the increased rigidity of the molecule upon chelation, which reduces energy loss through non-radiative pathways. nih.gov The coordination of metal ions restricts intramolecular rotations and vibrations, thus increasing the quantum yield of fluorescence. acs.org Many phenol-based sensors for Zn²⁺ operate through the CHEF mechanism, exhibiting a significant fluorescence enhancement upon metal ion binding. nih.govrsc.orgacs.org

Performance Metrics of Chemical Sensors (e.g., Detection Limits, Selectivity)

The effectiveness of a chemical sensor is evaluated based on several performance metrics, including its detection limit and selectivity.

Detection Limit refers to the lowest concentration of an analyte that can be reliably detected. Sensors based on derivatives of this compound have demonstrated impressively low detection limits. For instance, the chemosensor Hmpye has a detection limit of 4.683 x 10⁻⁹ M for Zn²⁺. rsc.org Another sensor for 4-nitrophenol, based on a different platform, showed a detection limit of 0.10 μM. nih.gov

Selectivity is the ability of a sensor to respond to a specific analyte in the presence of other potentially interfering species. The 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol probe shows high selectivity for Zn²⁺ over other metal ions. nih.gov Similarly, other developed sensors have demonstrated excellent selectivity for their target analytes, such as Cd(II) over other metal cations and anions. nih.gov

The following table summarizes the performance metrics of some relevant chemosensors.

| Sensor | Analyte | Detection Limit | Selectivity | Reference |

| 4-methyl-2,6-bis-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol (Hmpye) | Zn²⁺ | 4.683 x 10⁻⁹ M | High | rsc.org |

| Pyridine diketopyrrolopyrrole-functionalized graphene oxide | 4-Nitrophenol | 0.10 μM | Excellent | nih.gov |

| Nitrogen-doped graphene quantum dots | Cd(II) | 1.09 μg L⁻¹ (solution), 0.59 μg L⁻¹ (paper-based) | High | nih.gov |

| 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol | Zn²⁺ | Not specified | High | nih.gov |

Advanced Sensing Platforms and Biological Imaging Applications

Chemosensors derived from the this compound framework have been integrated into advanced sensing platforms and utilized for biological imaging. These sensors' ability to function in aqueous environments and their "turn-on" fluorescence response make them particularly suitable for imaging intracellular ions.

For example, 4-methyl-2,6-bis(((phenylmethyl)imino)methyl)phenol has been used to monitor intracellular Zn²⁺ concentrations in cultured living cells, including mouse melanoma and human melanoma cells. nih.gov Similarly, the Hmpye sensor has been successfully applied for the detection of Zn²⁺ in HCT live cells. rsc.org These applications demonstrate the potential of these compounds as tools for studying the roles of metal ions in biological systems. frontiersin.orgnih.gov The development of such probes is significant for understanding the physiological and pathological processes involving these ions. frontiersin.org

Future Research Directions and Emerging Opportunities

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The development of sustainable and environmentally friendly synthetic methods is a cornerstone of modern chemical research. Future investigations into the synthesis of 4-(Pyridin-2-ylmethyl)phenol should prioritize the principles of green chemistry.

One promising direction is the utilization of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times, increase yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. nih.govdergipark.org.tr The application of microwave irradiation to the synthesis of pyridyl phenols could lead to more efficient and environmentally benign production methods. nih.gov For instance, established reactions could be adapted to microwave conditions, potentially reducing energy consumption and waste generation.

Another key area for exploration is the development of catalyst-free and one-pot multicomponent reactions . These approaches are highly desirable as they simplify synthetic procedures, reduce the number of purification steps, and minimize waste. Research into one-pot reactions that combine starting materials to form the this compound scaffold in a single step would represent a significant advancement in its synthesis.

Furthermore, the use of benign solvents , such as water or bio-derived solvents, and the exploration of solid-supported reagents and catalysts are crucial aspects of green synthesis that should be investigated. These approaches can significantly reduce the environmental impact of the synthesis process.

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, potential for solvent-free conditions. |

| Catalyst-Free and One-Pot Reactions | Simplified procedures, reduced waste, improved atom economy. |

| Use of Benign Solvents | Reduced environmental impact and improved safety. |

| Solid-Supported Reagents and Catalysts | Ease of separation and catalyst recycling, reduced waste. |

Advanced Spectroscopic Characterization of Transient Species

Understanding the behavior of this compound upon excitation with light is crucial for its potential application in photochemistry and photophysics. Advanced spectroscopic techniques can provide invaluable insights into the short-lived transient species that are formed.